molecular formula C13H15NO2 B2757823 N-(4-acetylphenyl)cyclobutanecarboxamide CAS No. 423745-44-2

N-(4-acetylphenyl)cyclobutanecarboxamide

Cat. No.: B2757823
CAS No.: 423745-44-2
M. Wt: 217.268
InChI Key: NAOHHWBLDUSUQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)cyclobutanecarboxamide typically involves the reaction of 4-acetylphenylamine with cyclobutanecarboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity. This can modulate the release of neurotransmitters in the brain, potentially affecting various neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)cyclobutanecarboxamide
  • N-(4-chlorophenyl)cyclobutanecarboxamide
  • N-(4-nitrophenyl)cyclobutanecarboxamide

Uniqueness

N-(4-acetylphenyl)cyclobutanecarboxamide is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the acetyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(4-acetylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(15)10-5-7-12(8-6-10)14-13(16)11-3-2-4-11/h5-8,11H,2-4H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOHHWBLDUSUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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